molecular formula C16H14F2N4O2 B5501279 1-(2,6-difluorobenzyl)-N-(3-furylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-(2,6-difluorobenzyl)-N-(3-furylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5501279
M. Wt: 332.30 g/mol
InChI Key: XRSJBBQIDDTFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, a closely related compound, has been achieved through a novel, solventless, and metal-free catalysis method. This process involves a one-pot reaction utilizing regioselective 1,3-dipolar cycloaddition reactions between 1,1,1-trichloro-4-alkoxyalk-3-en-2-ones and benzyl azides, followed by an addition-elimination reaction with an aqueous solution of NH4OH. This method yields the desired product efficiently, highlighting a sustainable approach to synthesizing complex triazole derivatives (Bonacorso et al., 2015).

Scientific Research Applications

Antimicrobial Activity

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, including variations with piperazine carboxamides and oxadiazolyl substitutions, were synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating the potential of 1-(2,6-difluorobenzyl)-N-(3-furylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide derivatives in antimicrobial applications (Jadhav et al., 2017).

Novel Synthesis Methods

Research into new synthesis methods for 1-(2,6-difluorobenzyl)-N-(3-furylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide (Rufinamide) and analogues has been reported. A solventless, metal-free catalysis method without reducing reagents offers a novel approach to the synthesis of Rufinamide and its analogues. This process involves a one-pot reaction and has been praised for its innovation, providing a more sustainable and efficient method for producing these compounds (Bonacorso et al., 2015).

Metal-Organic Frameworks

Fluorinated bis(triazole) ligands, related to 1-(2,6-difluorobenzyl)-N-(3-furylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide, have been used to coordinate with various metal ions, creating novel metal-organic frameworks (MOFs). These MOFs exhibit diverse structures and have been explored for their antibacterial activities against both Gram-positive and Gram-negative bacterial strains. The research highlights the potential of fluorinated triazole derivatives in the development of new materials with bactericidal properties (Zhang et al., 2014).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-N-(furan-3-ylmethyl)-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2/c1-21(7-11-5-6-24-10-11)16(23)15-9-22(20-19-15)8-12-13(17)3-2-4-14(12)18/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSJBBQIDDTFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=COC=C1)C(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorobenzyl)-N-(3-furylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

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